2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl 2-(methylthio)nicotinate
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Overview
Description
2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl 2-(methylthio)nicotinate is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Preparation Methods
The synthesis of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl 2-(methylthio)nicotinate can be achieved through several synthetic routes One common method involves the reaction of 3,4-dihydroisoquinoline with an appropriate acylating agent to introduce the 2-oxoethyl groupThe reaction conditions typically involve the use of organic solvents such as dichloromethane or toluene, and catalysts such as Lewis acids or bases to facilitate the reactions .
Chemical Reactions Analysis
2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl 2-(methylthio)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced isoquinoline derivatives.
Scientific Research Applications
2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl 2-(methylthio)nicotinate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its activity against certain types of cancer and infectious diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, making it valuable in the field of synthetic organic chemistry.
Material Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the enzyme’s active site, where it forms stable interactions through hydrogen bonding and hydrophobic interactions . This inhibition can lead to the disruption of essential biochemical pathways in target cells, contributing to its therapeutic effects .
Comparison with Similar Compounds
2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl 2-(methylthio)nicotinate can be compared with other similar compounds such as:
3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid: This compound is a potent inhibitor of the enzyme AKR1C3 and has shown significant activity in cancer research.
2-(Substituted phenyl)-3,4-dihydroisoquinolin-2-iums: These compounds have been studied for their antifungal properties and have shown promising results against various phytopathogenic fungi.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to other isoquinoline derivatives.
Properties
Molecular Formula |
C18H18N2O3S |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C18H18N2O3S/c1-24-17-15(7-4-9-19-17)18(22)23-12-16(21)20-10-8-13-5-2-3-6-14(13)11-20/h2-7,9H,8,10-12H2,1H3 |
InChI Key |
XISYJONBJPHEPH-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)OCC(=O)N2CCC3=CC=CC=C3C2 |
Origin of Product |
United States |
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